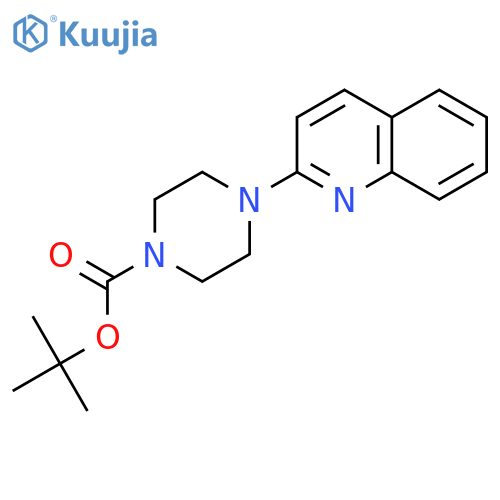Cas no 890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate)

890709-17-8 structure
商品名:tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
CAS番号:890709-17-8
MF:C18H23N3O2
メガワット:313.394124269485
MDL:MFCD24389548
CID:2852375
PubChem ID:16117834
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
- tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
- MOGQKMUFSORICV-UHFFFAOYSA-N
- DS-12217
- SCHEMBL4055019
- tert-Butyl4-(quinolin-2-yl)piperazine-1-carboxylate
- 890709-17-8
- MFCD24389548
- AKOS027338638
- 4-Quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester
-
- MDL: MFCD24389548
- インチ: InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
- InChIKey: MOGQKMUFSORICV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
計算された属性
- せいみつぶんしりょう: 313.17902698g/mol
- どういたいしつりょう: 313.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 45.7Ų
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-5g |
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |
890709-17-8 | 98% | 5g |
¥5352.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-1g |
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |
890709-17-8 | 98% | 1g |
¥2112.0 | 2023-09-06 | |
| Chemenu | CM229464-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 1g |
$153 | 2021-08-04 | |
| TRC | T135855-500mg |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T135855-100mg |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
| abcr | AB450225-1 g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 1g |
€483.00 | 2023-04-22 | ||
| abcr | AB450225-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 1g |
€461.90 | 2025-03-19 | ||
| abcr | AB450225-5g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |
890709-17-8 | 5g |
€1108.20 | 2025-03-19 | ||
| Ambeed | A184963-1g |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 1g |
$166.0 | 2024-04-16 | |
| eNovation Chemicals LLC | Y0999341-10g |
tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |
890709-17-8 | 95% | 10g |
$1000 | 2025-02-19 |
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2039-76-1(3-Acetylphenanthrene)
- 42464-96-0(NNMTi)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:890709-17-8)tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate

清らかである:99%/99%
はかる:1g/5g
価格 ($):286.0/689.0